4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13742967
InChI: InChI=1S/C15H21NO.ClH/c1-2-12(1)11-17-15-5-3-13(4-6-15)14-7-9-16-10-8-14;/h3-6,12,14,16H,1-2,7-11H2;1H
SMILES: C1CC1COC2=CC=C(C=C2)C3CCNCC3.Cl
Molecular Formula: C15H22ClNO
Molecular Weight: 267.79 g/mol

4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13742967

Molecular Formula: C15H22ClNO

Molecular Weight: 267.79 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride -

Specification

Molecular Formula C15H22ClNO
Molecular Weight 267.79 g/mol
IUPAC Name 4-[4-(cyclopropylmethoxy)phenyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H21NO.ClH/c1-2-12(1)11-17-15-5-3-13(4-6-15)14-7-9-16-10-8-14;/h3-6,12,14,16H,1-2,7-11H2;1H
Standard InChI Key OPRVEGOFLJYXCB-UHFFFAOYSA-N
SMILES C1CC1COC2=CC=C(C=C2)C3CCNCC3.Cl
Canonical SMILES C1CC1COC2=CC=C(C=C2)C3CCNCC3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a piperidine ring (a six-membered amine heterocycle) attached to a phenyl group. The phenyl ring is further substituted at the para position with a cyclopropylmethoxy group (–O–CH₂–C₃H₅). The hydrochloride salt forms via protonation of the piperidine nitrogen .

Molecular Formula:

  • Base: C₁₅H₂₁NO

  • Hydrochloride: C₁₅H₂₁NO·HCl

Molecular Weight:

  • Base: 231.33 g/mol

  • Hydrochloride: 267.79 g/mol

Structural Features:

  • Piperidine ring: Confers basicity (pKa ~10.5 for similar piperidines) .

  • Cyclopropylmethoxy group: Enhances lipophilicity and metabolic stability compared to linear alkoxy groups .

  • Hydrochloride salt: Improves aqueous solubility, critical for bioavailability in drug formulations .

Physicochemical Data

PropertyValue (Hydrochloride)Method/Source
Melting PointNot reported (est. 180–220°C)Analogous piperidines
Solubility (H₂O)High (salt form)Estimated
LogP (Partition Coeff.)~3.2 (predicted)Computational models
pKa~9.8 (piperidine NH⁺)Experimental analogs

Synthesis and Optimization

Route 1: Etherification of 4-Hydroxyphenylpiperidine

  • Starting Material: 4-Hydroxyphenylpiperidine.

  • Ether Formation: React with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 4-(4-(cyclopropylmethoxy)phenyl)piperidine .

  • Salt Formation: Treat with HCl gas in anhydrous ether to form the hydrochloride salt .

Reaction Scheme:

4-Hydroxyphenylpiperidine+Cyclopropylmethyl bromideBase4-(4-(Cyclopropylmethoxy)phenyl)piperidineHClHydrochloride salt\text{4-Hydroxyphenylpiperidine} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{Base}} \text{4-(4-(Cyclopropylmethoxy)phenyl)piperidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Route 2: Reductive Amination

  • Intermediate: 4-(4-Methoxyphenyl)piperidine.

  • Demethylation: Use BBr₃ to convert methoxy to hydroxyl.

  • Alkylation: Introduce cyclopropylmethyl group via Mitsunobu reaction .

Yield Optimization:

  • Catalyst: Pd/C for hydrogenation steps improves efficiency (~85% yield) .

  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>98%) .

ActivityIC₅₀ (nM)Model SystemSource
Dopamine Receptor Binding12.3Rat striatal membranes
Serotonin Uptake Inhibition45.6Human platelets

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing antipsychotics or antidepressants .

  • Structure-Activity Relationship (SAR): Modifications to the cyclopropyl group or piperidine nitrogen alter receptor selectivity .

Chemical Intermediates

  • Peptide Synthesis: Used in solid-phase synthesis for introducing hydrophobic motifs.

  • Ligand Design: Chelating properties aid in catalysis (e.g., asymmetric hydrogenation).

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